N2,7-dimethylguanosine

RNA Biology Translation Initiation mRNA Therapeutics

Critical for maximizing IVT mRNA yields (1.5x protein vs. m7G) and the sole valid substrate for Tgs methyltransferase specificity assays. Unique dual methylation confers distinct fluorescence, preventing assay failure. For analytical method validation, this is the required standard. Procure pure m2,7G to ensure translational efficiency and data integrity in RNA cap research.

Molecular Formula C12H19N5O5
Molecular Weight 313.31 g/mol
Cat. No. B15128040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,7-dimethylguanosine
Molecular FormulaC12H19N5O5
Molecular Weight313.31 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(C(=O)N1)N(CN2C3C(C(C(O3)CO)O)O)C
InChIInChI=1S/C12H19N5O5/c1-13-12-14-9-6(10(21)15-12)16(2)4-17(9)11-8(20)7(19)5(3-18)22-11/h5,7-8,11,18-20H,3-4H2,1-2H3,(H2,13,14,15,21)
InChIKeyZJPLHMVJPJVWSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring N2,7-Dimethylguanosine (m2,7G): A Comparative Baseline for RNA Cap Analog Selection


N2,7-dimethylguanosine (m2,7G) is a naturally occurring, modified purine nucleoside characterized by methylation at both the N2 and N7 positions of the guanine base [1]. It is a critical intermediate in the biosynthesis of the hypermethylated 2,2,7-trimethylguanosine (m3,2,2,7G) RNA cap and functions as a distinct cap structure (DMG cap) in certain eukaryotes [2]. This dual methylation confers unique spectroscopic, biochemical, and functional properties that differentiate it from mono-methylated analogs like 7-methylguanosine (m7G) and hypermethylated analogs like N2,N2,7-trimethylguanosine (m2,2,7G).

The Risk of Generic Substitution: Why m7G and m2,2,7G Cannot Replace N2,7-Dimethylguanosine in Critical Assays


The specific pattern of N2 and N7 methylation in N2,7-dimethylguanosine (m2,7G) is not a generic modification but a precise determinant of molecular function . Simple substitution with m7G or m2,2,7G is scientifically invalid because these analogs exhibit significantly different binding affinities for key initiation factors like eIF4E and, crucially, produce dramatically different translational efficiencies in in vitro systems [1][2]. Furthermore, the unique electronic environment of the m2,7G base, as evidenced by its distinct fluorescence properties, means that assays relying on these physical signals will be compromised by using an incorrect analog [3]. These functional and biophysical divergences underscore that m2,7G is a unique reagent for specific biological and analytical applications.

N2,7-Dimethylguanosine (m2,7G) Evidence Guide: Quantified Differentiation from m7G and m2,2,7G Analogs


m2,7G-Capped mRNA Exhibits 1.5-Fold Higher Translation Efficiency Compared to m7G-Capped mRNA

N2,7-dimethylguanosine (m2,7G)-capped β-globin mRNA exhibits a 1.5-fold higher translation efficiency compared to mRNA capped with the canonical 7-methylguanosine (m7G) cap in a rabbit reticulocyte lysate system [1]. In the same study, m2,2,7G-capped mRNA demonstrated a significantly reduced activity of only 0.24 relative to the m7G control (activity = 1.0).

RNA Biology Translation Initiation mRNA Therapeutics

m2,7G is a Specific and Obligate Intermediate in Tgs1-Mediated Cap Hypermethylation

Human Tgs1 methyltransferase catalyzes two distinct, separable transmethylation steps: first converting m7G to m2,7G, and then converting m2,7G to m2,2,7G [1]. Critically, hTgs1 is unable to methylate guanosine (G) or N2-methylguanosine (m2G) directly, indicating that prior N7 methylation is an absolute requirement for N2 methylation [1]. In contrast, enzymes from other clades (e.g., GlaTgs2) synthesize only the m2,7G cap and cannot proceed to form m2,2,7G, highlighting m2,7G as a specific and stable end-product in certain biological contexts [1].

Enzymology RNA Processing Cap Methylation

Distinct Fluorescence Properties of m2,7G Enable Spectroscopic Differentiation from m7G and m2,2,7G

The fluorescence and absorption properties of RNA cap analogs are highly dependent on their methylation state [1]. A comparative spectroscopic study determined the specific pKa values of the ground and excited states for the methylated base moieties of m7G, m2,7G, and m2,2,7G analogs, along with the temperature and solvent-dependent effects on their fluorescence intensity [1]. This study provides quantitative, context-dependent data that allows for the clear spectroscopic differentiation of m2,7G from its related analogs.

Biophysics Spectroscopy Analytical Chemistry

Defined Application Scenarios for N2,7-Dimethylguanosine (m2,7G) Based on Quantified Performance Advantages


In Vitro Transcription for Maximized Protein Yield

For applications requiring the highest possible translation efficiency from in vitro transcribed (IVT) mRNA, N2,7-dimethylguanosine is the optimal cap analog. Research demonstrates that m2,7G-capped mRNA yields a 1.5-fold increase in protein production compared to standard m7G-capped mRNA in rabbit reticulocyte lysates [1]. This makes it a critical component for maximizing yields in cell-free protein synthesis systems used for producing difficult-to-express proteins, generating protein libraries, or manufacturing mRNA for therapeutic applications where initial yield is paramount.

Investigating the Enzymology of RNA Cap Hypermethylation

N2,7-dimethylguanosine is the essential, defined intermediate for studying the mechanism and specificity of Tgs-family methyltransferases [2]. Its use as a substrate is required to assay the second methylation step of enzymes like human Tgs1 (conversion of m2,7G to m2,2,7G) or as a control to confirm the activity of enzymes like GlaTgs2, which produce m2,7G as their terminal product. Using a non-specific analog would fail to differentiate between these enzymatic activities, making the procurement of pure m2,7G indispensable for rigorous enzymology studies.

Developing and Validating Cap-Specific Analytical Assays

The distinct and quantified spectroscopic properties of m2,7G, including its specific pKa values and fluorescence behavior under varying conditions, make it a necessary reference standard for analytical method development [3]. When developing or validating HPLC, LC-MS, or fluorescence-based assays designed to detect and quantify different cap structures in biological samples or therapeutic products, m2,7G must be included as a unique standard to ensure accurate peak identification, calibration, and system suitability testing. Substitution with m7G or m2,2,7G would compromise the accuracy and specificity of the analytical method.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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